Phillyrin

Inflammation Oral Bioavailability In Vivo Pharmacology

Phillyrin (synonym Forsythin, CAS 487-41-2) is a furofuran lignan glycoside primarily isolated from Forsythia suspensa (Oleaceae). It is one of the major bioactive constituents of Forsythiae Fructus and is listed as an index component for quality control in the Chinese Pharmacopoeia (2015 and 2020 editions).

Molecular Formula C27H34O11
Molecular Weight 534.6 g/mol
CAS No. 487-41-2
Cat. No. B1677687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhillyrin
CAS487-41-2
Synonyms4-(4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan-1-yl)-2-methoxyphenyl, (1S-(1alpha,3aalpha,4beta,6aalpha))-beta-D-glucopyranoside
forsythin
phillyrin
Molecular FormulaC27H34O11
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC
InChIInChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1
InChIKeyKFFCKOBAHMGTMW-LGQRSHAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phillyrin (CAS 487-41-2) Procurement Guide: Lignan Glycoside for Inflammation and Metabolic Research


Phillyrin (synonym Forsythin, CAS 487-41-2) is a furofuran lignan glycoside primarily isolated from Forsythia suspensa (Oleaceae). It is one of the major bioactive constituents of Forsythiae Fructus and is listed as an index component for quality control in the Chinese Pharmacopoeia (2015 and 2020 editions) [1]. Phillyrin exhibits multi-target pharmacological activities, with documented anti-inflammatory effects mediated through NF-κB and MAPK pathway suppression, NLRP3 inflammasome inhibition, and CXCR2 antagonism [2]. Preclinical toxicological evaluations indicate a favorable safety profile with only mild and transient adverse effects reported [2].

Why Phillyrin Cannot Be Interchanged with Phillygenin or Other Forsythia Lignans Without Loss of Experimental Reproducibility


The Forsythia genus contains numerous structurally related lignans, yet substitution of Phillyrin with its aglycone Phillygenin or other co-occurring lignans is scientifically unjustified. Direct comparative studies demonstrate that Phillyrin and Phillygenin exhibit divergent bioactivity profiles in multiple assays [1]. Critically, Phillyrin demonstrates oral inactivity in certain inflammation models where Phillygenin shows significant efficacy, and the two compounds display differential enzyme inhibition potency and CYP450 induction profiles [2] [3]. These pharmacodynamic and pharmacokinetic divergences preclude interchangeable use in research or formulation development.

Phillyrin (CAS 487-41-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Phillyrin vs. Phillygenin: Comparative Anti-inflammatory Efficacy in Oral Administration Models

In an oral administration study evaluating four Forsythia components for anti-inflammatory activity in a xylene-induced mouse ear edema model, Phillyrin (PHR) showed no significant inhibition of ear swelling or reduction of TNF-α and IL-6 levels compared to the blank control group (P > 0.05) [1]. In marked contrast, Phillygenin (PHG), Forsythoside A, and Forsythoside B all demonstrated significant inhibition of ear swelling and suppression of TNF-α and IL-6 production at the same oral doses (P < 0.05 versus blank control) [1]. This establishes a fundamental pharmacodynamic divergence under oral administration conditions.

Inflammation Oral Bioavailability In Vivo Pharmacology

Phillyrin vs. Phillygenin: Differential Porcine Pancreatic Elastase (PPE) Inhibition Potency

A comparative study of Forsythia components against porcine pancreatic elastase (PPE) revealed quantitative potency differences. Phillyrin (PHR) exhibited competitive inhibition with an IC50 of 1.5 mmol·L⁻¹ and Ki of 8.9 × 10⁻⁴ mol·L⁻¹ [1]. Phillygenin (PHG) demonstrated higher potency with an IC50 of 0.5 mmol·L⁻¹ and Ki of 3.8 × 10⁻⁴ mol·L⁻¹ under identical conditions [1]. Additionally, arctigenin (ARC), another lignan, showed an IC50 of 1.25 mmol·L⁻¹, placing Phillyrin's activity between Phillygenin and arctigenin in this assay [1].

Elastase Inhibition Anti-inflammatory Enzyme Kinetics

Phillyrin vs. Salidroside and Syringin: Comparative Cyclooxygenase Pathway Selectivity and PGE2 Inhibition

In a comparative study using calcium-stimulated mouse peritoneal macrophages, Phillyrin, salidroside, and syringin were evaluated for their effects on arachidonate metabolism. Phillyrin inhibited prostaglandin E2 (PGE2) release with an IC50 of 45.6 μM, positioning its potency between syringin (IC50 = 35.5 μM) and salidroside (IC50 = 72.1 μM) [1]. All three compounds exerted preferential inhibition on the cyclooxygenase pathway, with substantially weaker effects on thromboxane B2 (Phillyrin IC50 = 168 μM) [1]. Coniferin, by contrast, functioned as a dual COX/5-LOX inhibitor [1].

Cyclooxygenase Prostaglandin E2 Eicosanoid Pathway

Phillyrin vs. Pinoresinol Glucosides: Comparative Lipid Peroxidation Inhibition Potency

A comparative evaluation of lignans from Chionanthus virginicus assessed lipid peroxidation inhibition in a linoleic acid emulsion system. At a concentration of 20 μg/mL, Phillyrin inhibited lipid peroxidation by 67.6% [1]. Under identical conditions, pinoresinol-β-D-glucoside (PDG) achieved 77.3% inhibition, while pinoresinol di-β-D-glucoside (PDDG) exhibited 64.2% inhibition [1]. Reference antioxidants BHA and BHT showed 74.4% and 71.2% inhibition respectively at the same concentration [1].

Antioxidant Lipid Peroxidation Oxidative Stress

Phillyrin vs. Phillygenin: Selective CYP450 Induction Profile and Drug Interaction Potential

Phillyrin exhibits a distinctive CYP450 induction profile characterized by selectivity for specific isoforms. In vivo and in vitro studies in rats demonstrated that Phillyrin induces CYP1A2 and CYP2D1 activities, while leaving CYP2C11 and CYP3A1/2 activities unaffected [1]. This isoform-selective induction pattern is therapeutically relevant, as CYP3A4 (the human ortholog of CYP3A1/2) metabolizes approximately 50% of clinically used drugs, and its non-induction by Phillyrin suggests a reduced likelihood of broad drug-drug interactions compared to pan-CYP inducers.

CYP450 Drug Metabolism Pharmacokinetics

Phillyrin vs. Phillygenin: Comparative Nitric Oxide Production Inhibitory Activity

Phillyrin, along with (+)-Phillygenin and (-)-Phillygenin, has been identified among the strongest inhibitors of nitric oxide (NO) production in activated macrophages [1]. The three compounds exhibit comparable potency for NO suppression, placing them within the top tier of active constituents from Forsythiae Fructus for this anti-inflammatory endpoint. Precise IC50 values for this comparison were not reported in the accessible source, but the ranking establishes Phillyrin as equipotent to both enantiomers of Phillygenin for NO inhibition.

Nitric Oxide Inflammation Macrophage Activation

Phillyrin (CAS 487-41-2) Evidence-Based Application Scenarios for Research and Industrial Procurement


In Vitro Anti-inflammatory Screening Requiring Multi-Target NF-κB and MAPK Pathway Inhibition

Phillyrin is suitable for in vitro anti-inflammatory studies where multi-target pathway suppression is desired, particularly involving NF-κB, MAPK, and NLRP3 inflammasome mechanisms [1]. Its moderate PGE2 inhibitory potency (IC50 = 45.6 μM) and strong NO suppression activity position it as a reference lignan glycoside for cellular inflammation models [2]. Researchers should note that for oral in vivo anti-inflammatory studies, Phillygenin may be the more appropriate choice based on the differential oral efficacy data [3].

CYP450-Mediated Drug-Drug Interaction Studies Requiring Isoform-Selective Induction

Phillyrin is a candidate compound for drug metabolism studies focused on CYP1A2 and CYP2D1 induction, with the notable advantage of not affecting CYP2C11 or CYP3A1/2 activities [4]. This isoform selectivity makes Phillyrin valuable as a probe for CYP1A2/2D1-specific effects without confounding CYP3A-mediated metabolic alterations, distinguishing it from broad-spectrum CYP inducers [4].

Antioxidant and Lipid Peroxidation Assays Requiring Lignan Glucoside Comparators

Phillyrin demonstrates intermediate lipid peroxidation inhibitory activity (67.6% at 20 μg/mL) among structurally related lignan glucosides, ranking between PDG (77.3%) and PDDG (64.2%) [5]. This defined rank-order potency makes Phillyrin a useful comparator compound for structure-activity relationship studies of lignan antioxidants and for method validation in lipid peroxidation assays.

Influenza and Respiratory Virus Research Leveraging CXCR2 Antagonism and NLRP3 Inhibition

Phillyrin exhibits binding affinity to CXCR2 (KD = 1.858 × 10⁻⁵ M) and suppresses influenza viral replication in vitro, while also inhibiting NLRP3 inflammasome components (Caspase1, ASC, NLRP3) [6]. These mechanisms support its application in respiratory virus research, particularly for studies exploring CXCR2 antagonism as a therapeutic strategy for viral pneumonia and excessive pulmonary inflammation [6].

Technical Documentation Hub

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